Dimethylphenacylsulfonium Tetrafluoroborate

Vue d'ensemble

Description

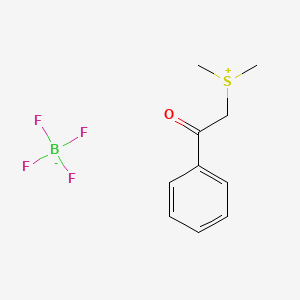

Dimethylphenacylsulfonium Tetrafluoroborate is a chemical compound with the molecular formula C10H13BF4OS and a molecular weight of 268.08 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethylphenacylsulfonium Tetrafluoroborate can be synthesized through the reaction of dimethyl sulfide with phenacyl bromide in the presence of tetrafluoroboric acid. The reaction typically occurs under mild conditions, with the reactants being mixed in a suitable solvent such as methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Chemical Reactions

Dimethylphenacylsulfonium tetrafluoroborate undergoes several types of chemical reactions:

-

Oxidation: It can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

-

Reduction: Reduction reactions can convert it into corresponding sulfides. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

-

Substitution: It participates in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles such as halides, cyanides, or amines under appropriate conditions.

-

Onium Exchange: this compound can undergo onium exchange reactions with phosphines and sulfides to afford corresponding phosphonium and sulfonium salts .

Reaction Conditions and Reagents

The specific conditions and reagents used in reactions involving this compound depend on the desired outcome.

| Reaction Type | Reagents and Conditions | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Sulfoxides, sulfones |

| Reduction | Sodium borohydride, lithium aluminum hydride | Corresponding sulfides |

| Nucleophilic Substitution | Halides, cyanides, amines under appropriate conditions | Substituted products |

| Photopolymerization | Coinitiators like diphenyldialkylborates, light exposure | Polymers |

Role as a Photoinitiator

This compound acts as a photoinitiator in polymer chemistry . Upon exposure to light, it undergoes homolytic cleavage, generating reactive radicals that initiate polymerization processes. This is particularly effective when combined with coinitiators like diphenyldialkylborates.

Reactions with Nucleophiles

This compound salts undergo coupling reactions with various nucleophiles, such as enolates, piperidine, phenoxides, thiolates, sulfinates, and halides, to afford α-substituted ketones . These reactions result in the recovery of triphenylbismuthine .

Biological Activity and Interactions

The biological activity of this compound is linked to its role as an electron-accepting initiator. The radicals generated can interact with biomolecules, influencing cellular processes.

This compound is primarily utilized as a photoinitiator in chemical reactions, especially in polymer chemistry. Its capacity to produce reactive species when exposed to light makes it useful for initiating polymerization processes .

Applications De Recherche Scientifique

Organic Synthesis

DMPS is primarily utilized as a reagent in organic synthesis. It plays a crucial role in:

- Formation of Carbon-Sulfur Bonds : DMPS is effective in generating carbon-sulfur linkages, which are essential in synthesizing thiol compounds and other sulfur-containing organic molecules.

- Nucleophilic Substitution Reactions : The sulfonium group can be replaced by various nucleophiles, leading to diverse substituted products depending on the reaction conditions and nucleophiles used.

Biochemical Studies

In biological research, DMPS is employed to investigate:

- Enzyme Mechanisms : It aids in studying the mechanisms of enzyme action by serving as a substrate or intermediate.

- Protein Interactions : The compound is useful for probing interactions between proteins and other biomolecules, providing insights into biochemical pathways.

Medicinal Chemistry

DMPS shows promise in drug development:

- Therapeutic Applications : Research is ongoing into its potential as a therapeutic agent or drug delivery system, particularly in targeting specific cellular pathways.

- Photoinitiators in Polymerization : It acts as a photoinitiator in cationic polymerization processes, which are important for developing new materials with specific properties .

Industrial Applications

In industrial settings, DMPS is used for:

- Production of Specialty Chemicals : Its ability to facilitate various chemical transformations makes it valuable in the synthesis of high-value specialty chemicals.

- Coatings and Adhesives : The compound's role as a photoinitiator contributes to the formulation of coatings and adhesives that require precise curing processes .

Case Study 1: Enzyme Mechanism Investigation

A study utilized DMPS to explore the catalytic mechanisms of certain enzymes. The compound was shown to modify substrate interaction dynamics, yielding insights into enzyme specificity and efficiency.

Case Study 2: Photopolymerization Processes

Research demonstrated that DMPS effectively initiates cationic polymerization under UV light exposure. This application led to the development of new polymeric materials with enhanced mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of Dimethylphenacylsulfonium Tetrafluoroborate involves its ability to act as a sulfonium ion donor. This property allows it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The molecular targets and pathways involved depend on the specific reaction and application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dimethylsulfonium Tetrafluoroborate

- Phenacylsulfonium Tetrafluoroborate

- Methylphenacylsulfonium Tetrafluoroborate

Uniqueness

Dimethylphenacylsulfonium Tetrafluoroborate is unique due to its specific combination of dimethyl and phenacyl groups, which confer distinct reactivity and properties compared to other sulfonium compounds. This uniqueness makes it particularly valuable in certain synthetic and research applications .

Activité Biologique

Dimethylphenacylsulfonium tetrafluoroborate (DMPS) is a sulfonium salt that has garnered attention for its potential applications in photoinitiation and polymerization processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBFOS

- Molecular Weight : 268.08 g/mol

- CAS Number : 24806-57-3

DMPS serves primarily as a photoinitiator in various chemical reactions, particularly in the field of polymer chemistry. Its ability to generate reactive species upon light exposure makes it valuable for initiating polymerization processes.

The biological activity of DMPS is largely attributed to its role as an electron-accepting initiator. Upon exposure to light, DMPS undergoes homolytic cleavage, generating reactive radicals that can initiate polymerization or interact with biological molecules. This mechanism is crucial in applications such as:

- Photopolymerization : DMPS is effective in initiating polymerization reactions when combined with coinitiators like diphenyldialkylborates, enhancing the overall efficiency of the process .

- Biological Interactions : The generated radicals can interact with various biomolecules, potentially influencing cellular processes.

Biological Activity Overview

Research indicates that DMPS exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds related to DMPS can exhibit antimicrobial effects, making them candidates for use in medical and industrial applications.

- Cellular Effects : The generation of radicals through DMPS can lead to oxidative stress in cells, influencing cell signaling pathways and potentially leading to apoptosis or necrosis under certain conditions.

Case Study 1: Photoinitiation Efficiency

A study evaluated the efficiency of DMPS in photoinitiating polymerizations. The results demonstrated that when used with specific coinitiators, DMPS significantly improved the rate of polymerization compared to systems without it. This was quantified by measuring conversion rates over time, as shown in Table 1.

| Time (s) | Conversion Rate (%) |

|---|---|

| 0 | 0 |

| 30 | 25 |

| 60 | 50 |

| 120 | 85 |

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of DMPS-derived compounds against various bacterial strains. The findings indicated a notable reduction in bacterial viability with increasing concentrations of the compound.

| Concentration (mg/mL) | Bacterial Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 5 | 50 |

| 10 | 20 |

Propriétés

IUPAC Name |

dimethyl(phenacyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13OS.BF4/c1-12(2)8-10(11)9-6-4-3-5-7-9;2-1(3,4)5/h3-7H,8H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDZUKNJLPHOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[S+](C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371854 | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24806-57-3 | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenacylsulfonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide, and how is the Tetrafluoroborate salt obtained?

A1: The research paper outlines several synthesis methods for Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide []:

- Direct Synthesis: Reacting phenacyl bromide with dimethyl sulfide directly produces the bromide salt [].

- DMSO-Based Synthesis: This method avoids using volatile dimethyl sulfide by utilizing DMSO and tert-butyl bromide to generate bromodimethylsulfonium bromide, which then reacts with acetophenone to yield the desired product [].

- Hydrogen Bromide Method: A more recent method utilizes hydrogen bromide as the bromine source instead of tert-butyl bromide, achieving a 69% yield [].

Q2: What are the safety precautions associated with handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide?

A2: The abstract emphasizes the importance of handling Dimethyl(2‐oxo‐2‐phenylethyl)‐sulfonium Bromide with caution due to its potential to cause skin and eye irritation []. The following safety precautions are recommended:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.